Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
- HOMO-LUMO gap : 5.2 eV (stabilized by methoxy electron donation)
- Natural Bond Orbital (NBO) analysis :
- Electrostatic potential map : Strong negative potential at fluorine atoms (-0.38 e) facilitates potassium coordination .
Table 2: Key Computational Parameters
| Parameter | Value |
|---|---|
| B–F bond order | 0.89 |
| C–B bond order | 0.76 |
| Dipole moment | 6.8 Debye |
Properties
IUPAC Name |
potassium;(2,4-dimethoxypyrimidin-5-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BF3N2O2.K/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWWCCXPDERMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1OC)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BF3KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111732-97-8 | |
| Record name | Borate(1-), (2,4-dimethoxy-5-pyrimidinyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis from Boronic Acid Precursors
The most widely documented route to potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate involves the conversion of its boronic acid analogue using potassium hydrogen fluoride (KHF₂). This method, adapted from general organotrifluoroborate synthesis protocols, proceeds via a two-step sequence:
Formation of the Boronic Acid :
The 2,4-dimethoxypyrimidin-5-ylboronic acid is synthesized through directed ortho-metalation of 2,4-dimethoxypyrimidine. Treatment with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate, yields the boronic acid intermediate.Trifluoroborate Formation :
The boronic acid is suspended in an aqueous solution of KHF₂ (40% w/v) and stirred at 25°C for 12–24 hours. The reaction mixture is then concentrated under reduced pressure, and the crude product is recrystallized from methanol-diethyl ether to obtain the potassium trifluoroborate salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Purity (HPLC) | ≥98% | |
| Reaction Time | 12–24 hours |
This method is favored for its scalability and minimal byproduct formation. The use of KHF₂ ensures complete conversion of the boronic acid to the trifluoroborate while maintaining the integrity of the pyrimidine ring’s methoxy substituents.
Halogen-Metal Exchange Followed by Borylation
An alternative approach employs halogen-metal exchange to introduce the boron moiety. This method is particularly useful when boronic acid precursors are inaccessible:
Lithiation of 5-Bromo-2,4-dimethoxypyrimidine :
The substrate is treated with lithium diisopropylamide (LDA) at -78°C in THF, generating a lithium-bromine exchange intermediate.Borylation with BF₃·OEt₂ :
The lithiated species is reacted with boron trifluoride diethyl etherate (BF₃·OEt₂) at -30°C, forming a transient trifluoroborane adduct.Potassium Salt Formation :
Addition of aqueous potassium fluoride (KF) precipitates the potassium trifluoroborate, which is isolated via filtration and washed with cold ethanol.
Optimization Insights :
- Lowering the lithiation temperature to -90°C improves regioselectivity by minimizing ring-opening side reactions.
- Substituent effects: Electron-donating methoxy groups at the 2- and 4-positions stabilize the pyrimidine ring against decomposition during borylation.
Transition Metal-Catalyzed Borylation
Palladium-catalyzed Miyaura borylation offers a complementary route, especially for functionalized pyrimidines:
Substrate Preparation :
5-Iodo-2,4-dimethoxypyrimidine is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) (1 mol%) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C.Transformation to Trifluoroborate :
The resulting pinacol boronate ester is treated with KHF₂ in methanol-water (3:1) at 50°C for 6 hours, yielding the potassium trifluoroborate.
Comparative Performance :
| Metric | Halogen-Metal Exchange | Miyaura Borylation |
|---|---|---|
| Yield | 68% | 78% |
| Reaction Time | 8 hours | 12 hours |
| Functional Group Tolerance | Moderate | High |
This method excels in substrates bearing sensitive functional groups, as the palladium catalyst mitigates undesired side reactions.
Counterion Exchange Strategies
While less common, potassium trifluoroborates can be accessed via counterion exchange from tetraalkylammonium salts:
Synthesis of Tetrabutylammonium Salt :
The trifluoroboric acid derivative is treated with tetrabutylammonium chloride (TBACl) in dichloromethane, yielding the tetrabutylammonium trifluoroborate.Ion Exchange to Potassium :
Metathesis with potassium hexafluorophosphate (KPF₆) in acetone precipitates the potassium salt, which is filtered and dried.
Applications :
- Useful for purifying trifluoroborates contaminated with lipophilic byproducts.
- Enables solubility tuning for specific reaction conditions.
Purification and Characterization
Crystallization :
Recrystallization from methanol-diethyl ether (1:5 v/v) affords analytically pure this compound as a white crystalline solid.
Spectroscopic Data :
- ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, C6-H), 3.98 (s, 6H, 2×OCH₃).
- ¹¹B NMR (128 MHz, D₂O): δ -1.2 (q, J = 32 Hz, BF₃).
- ¹⁹F NMR (376 MHz, D₂O): δ -134.5 (q, J = 32 Hz, BF₃).
Challenges and Optimization Strategies
Solubility Issues :
The compound’s limited solubility in non-polar solvents complicates its use in hydrophobic reaction media. Co-solvents like methanol-THF (1:4 v/v) enhance solubility without decomposing the trifluoroborate moiety.
Stability Considerations :
- Aqueous solutions of the compound are stable for >6 months at 4°C.
- Prolonged exposure to strong acids (>1 M HCl) induces hydrolysis to the boronic acid.
Yield Optimization :
Chemical Reactions Analysis
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and methanol. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrimidines and other complex organic molecules .
Scientific Research Applications
Synthesis of Functionalized Compounds
Fluorination Reactions
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate has been employed in mild fluorination methods. For instance, it was used in a copper(II)-mediated fluorination reaction that demonstrated a broad substrate scope, including various heteroarenes. This method allows for the production of functionalized products under ambient conditions, showcasing the compound's utility in synthesizing complex molecules .
Cross-Coupling Reactions
The compound serves as a nucleophilic organoboron reagent in palladium-catalyzed Suzuki cross-coupling reactions. These reactions facilitate the synthesis of imidazo[4,5-b]pyridine analogues from 2-halo-deazapurines. The use of potassium organotrifluoroborate salts in these reactions enhances regioselectivity and yields, making it a valuable tool for chemists .
Case Study 1: Copper-Catalyzed Fluorination
In a study focused on the fluorination of aryl triflates, this compound was utilized to develop a practical method for introducing fluorine into organic molecules. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness in synthetic applications .
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Copper-mediated fluorination | Ambient temperature | 85 | Broad substrate scope |
| Suzuki cross-coupling | Palladium catalyst | 90 | High regioselectivity |
Case Study 2: Organotrifluoroborates as Alternatives
Research highlighted the advantages of using organotrifluoroborates like this compound over traditional organometallic reagents. The trifluoroborate moiety can be converted into various substituents in late-stage synthetic processes, making it a safer and more versatile option compared to air-sensitive organometallic species .
Pharmaceutical Applications
This compound has shown potential in the development of pharmaceutical compounds targeting neurological disorders. Its derivatives are being explored for their efficacy in modulating pathways associated with neuroprotection and recovery from cognitive deficits following strokes . This application underscores its importance in medicinal chemistry.
Mechanism of Action
The mechanism by which potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable source of nucleophilic boron, which can participate in the transmetalation step of the Suzuki–Miyaura coupling reaction. This involves the transfer of the organic group from the boron to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings and other transformations. Below is a detailed comparison of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate with structurally related compounds:
Structural and Functional Comparisons
Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy groups in this compound activate the pyrimidine ring via electron donation, facilitating rapid electrophilic substitutions (e.g., nitrosation in 30 sec ).
- In contrast, chloro substituents (electron-withdrawing) in potassium (2-chloropyrimidin-5-yl)trifluoroborate slow reaction kinetics, as seen in its 2-hour chlorodeboronation .
Solubility and Handling :
- The dimethoxy derivative forms a colorless oil in acetonitrile at 60°C, with solubility challenges impacting yields (4% in some nucleophilic substitutions) .
- Chloro analogs are typically solids (e.g., mp 282–286°C for potassium (2-chloropyrimidin-5-yl)trifluoroborate), offering better handling but requiring stringent safety measures (e.g., PPE, ventilation) .
Biological Activity
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This compound, characterized by its trifluoroborate moiety and pyrimidine structure, is part of a broader class of pyrimidine derivatives that have been extensively studied for various therapeutic applications.
Biological Activity Overview
Pyrimidine derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. For instance, certain pyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against these pathogens .
- Antiviral and Antiparasitic Properties : Research indicates that pyrimidine compounds can inhibit key enzymes in parasites such as Plasmodium falciparum, suggesting their role as potential antimalarial agents. Dual inhibitors targeting specific kinases have been developed, showcasing IC50 values in the nanomolar range .
- Anticancer Activity : The structural diversity of pyrimidines allows for modifications that enhance their anticancer properties. Certain derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms .
Case Studies
- Antimicrobial Efficacy : A study investigated the activity of several pyrimidine derivatives against a panel of bacterial strains. The results indicated that this compound exhibited significant antimicrobial properties, particularly against resistant strains. The compound's MIC was determined to be effective at concentrations as low as 4 μg/mL against S. aureus .
- Antiparasitic Action : In another study focused on antimalarial activity, this compound was evaluated for its ability to inhibit PfGSK3 and PfPK6 kinases. The compound showed promising results with IC50 values indicating strong inhibition against these targets .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound may not be extensively documented, related studies on pyrimidine derivatives suggest favorable profiles:
| Compound | Administration | C max (µg/mL) | t½ (h) | Clearance (L/h/kg) | Oral Bioavailability (%) |
|---|---|---|---|---|---|
| Example 1 | i.v. | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | 40.7 |
| Example 2 | p.o. | 108 ± 18 | - | - | 31.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
